molecular formula C19H19N3 B381182 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline CAS No. 332867-62-6

6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline

Cat. No. B381182
CAS RN: 332867-62-6
M. Wt: 289.4g/mol
InChI Key: ZJIOJFNKMCGMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline (MPQ) is a chemical compound that has been of interest to researchers due to its potential as a therapeutic agent. MPQ belongs to the class of quinazoline derivatives, which have been studied for their diverse biological activities.

Scientific Research Applications

6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been found to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which is involved in angiogenesis.
Biochemical and Physiological Effects
6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has also been found to inhibit the proliferation and migration of cancer cells. In addition, 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline in lab experiments is its high potency and selectivity. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has been found to have a low toxicity profile, which makes it a promising candidate for further research. However, one limitation of using 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline. One area of research is the development of more efficient synthesis methods for 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline. Another area of research is the investigation of the potential use of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline and its potential side effects.
Conclusion
In conclusion, 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is a chemical compound that has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Future research on 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of sodium ethoxide to form 6-ethyl-4-phenylquinazoline-2-carboxylic acid ethyl ester. This intermediate is then reacted with methylamine and paraformaldehyde to form 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline.

properties

IUPAC Name

6-methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-14-9-10-17-16(13-14)18(15-7-3-2-4-8-15)21-19(20-17)22-11-5-6-12-22/h2-4,7-10,13H,5-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIOJFNKMCGMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.